molecular formula C8H10N2O2 B12097713 2-Methoxy-6-methylnicotinamide

2-Methoxy-6-methylnicotinamide

Cat. No.: B12097713
M. Wt: 166.18 g/mol
InChI Key: GAWNOZOKPKBYKC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinamide, featuring a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.

    Amidation Reaction: The pyridine derivative undergoes an amidation reaction with ammonia or an amine source to form the nicotinamide structure. This reaction is often facilitated by catalysts such as palladium or copper and may require elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Purification Steps: Post-reaction, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-6-methylnicotinamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: 2-Hydroxy-6-methylnicotinamide.

    Reduction: 2-Methoxy-6-methylaminopyridine.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-methylnicotinamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes that utilize nicotinamide as a substrate, affecting metabolic pathways.

    Receptor Binding: The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, lacking the methoxy and methyl groups.

    2-Methoxynicotinamide: Similar structure but without the methyl group at the sixth position.

    6-Methylnicotinamide: Lacks the methoxy group at the second position.

Uniqueness: 2-Methoxy-6-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)11)8(10-5)12-2/h3-4H,1-2H3,(H2,9,11)

InChI Key

GAWNOZOKPKBYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)OC

Origin of Product

United States

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